molecular formula C25H29IN6O3 B1192874 N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide

N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide

Cat. No.: B1192874
M. Wt: 588.4 g/mol
InChI Key: KQMWYEJQANQTDM-UHFFFAOYSA-N
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Description

HTH-02-006 is a small-molecule inhibitor specifically targeting the NUAK2 kinase, a component of the Hippo signaling pathway. This compound has shown significant potential in inhibiting cell proliferation, hepatomegaly, and tumorigenesis driven by the Yes-associated protein (YAP) pathway. Additionally, HTH-02-006 exhibits antifibrotic properties, making it a valuable tool in cancer and fibrosis research .

Scientific Research Applications

HTH-02-006 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the NUAK2 kinase and its role in the Hippo signaling pathway.

    Biology: Investigates the effects of NUAK2 inhibition on cell proliferation, apoptosis, and other cellular processes.

    Medicine: Explores potential therapeutic applications in cancer treatment, particularly in tumors driven by the YAP pathway. It also has potential in treating fibrotic diseases due to its antifibrotic properties.

    Industry: Utilized in the development of new drugs targeting the Hippo pathway and related signaling mechanisms

Preparation Methods

Synthetic Routes and Reaction Conditions

HTH-02-006 is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The key steps involve:

Industrial Production Methods

Industrial production of HTH-02-006 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

HTH-02-006 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of HTH-02-006, each with potentially different biological activities. These derivatives are often used to study structure-activity relationships and optimize the compound’s efficacy .

Mechanism of Action

HTH-02-006 exerts its effects by inhibiting the NUAK2 kinase, a key regulator in the Hippo signaling pathway. This inhibition leads to a reduction in the phosphorylation of MYPT1, a downstream target, thereby suppressing YAP-driven cell proliferation and tumorigenesis. The compound’s antifibrotic effects are also mediated through the inhibition of NUAK2, which plays a role in fibrosis-related pathways .

Comparison with Similar Compounds

HTH-02-006 is unique compared to other NUAK2 inhibitors due to its high specificity and potency. Similar compounds include:

HTH-02-006 stands out due to its specific inhibition of NUAK2 and its broad range of applications in cancer and fibrosis research.

Properties

Molecular Formula

C25H29IN6O3

Molecular Weight

588.4 g/mol

IUPAC Name

N-[3-[5-iodo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide

InChI

InChI=1S/C25H29IN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30)

InChI Key

KQMWYEJQANQTDM-UHFFFAOYSA-N

SMILES

IC1=CN=C(NC2=C(OC)C=C(N3CCN(C)CC3)C=C2)N=C1OC4=CC=CC(NC(CC)=O)=C4

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2I)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HTH-02-006;  HTH02006;  HTH 02 006; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide
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N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide
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N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide
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N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide
Reactant of Route 5
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N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide
Reactant of Route 6
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N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide

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